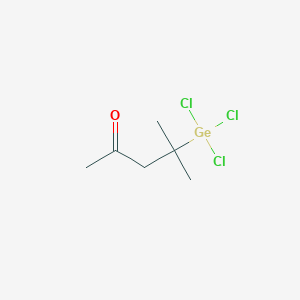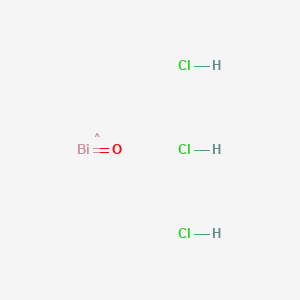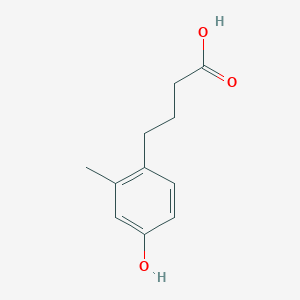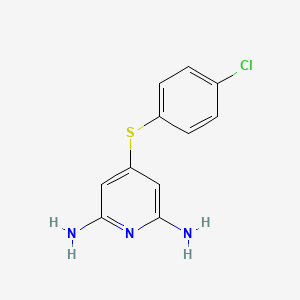
4-(4-Chlorophenyl)sulfanylpyridine-2,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenyl)sulfanylpyridine-2,6-diamine is an organic compound with the molecular formula C11H10ClN3S This compound is characterized by a pyridine ring substituted with a 4-chlorophenylsulfanyl group and two amino groups at the 2 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)sulfanylpyridine-2,6-diamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorothiophenol and 2,6-diaminopyridine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol.
Procedure: 4-chlorothiophenol is reacted with 2,6-diaminopyridine under reflux conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Chlorophenyl)sulfanylpyridine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced amines or thiols.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
4-(4-Chlorophenyl)sulfanylpyridine-2,6-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(4-Chlorophenyl)sulfanylpyridine-2,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Chlorophenyl)pyridine-2,6-diamine: Similar structure but lacks the sulfanyl group.
4-(4-Bromophenyl)sulfanylpyridine-2,6-diamine: Similar structure with a bromine atom instead of chlorine.
4-(4-Methylphenyl)sulfanylpyridine-2,6-diamine: Similar structure with a methyl group instead of chlorine.
Uniqueness
4-(4-Chlorophenyl)sulfanylpyridine-2,6-diamine is unique due to the presence of the 4-chlorophenylsulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
18960-94-6 |
|---|---|
Fórmula molecular |
C11H10ClN3S |
Peso molecular |
251.74 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)sulfanylpyridine-2,6-diamine |
InChI |
InChI=1S/C11H10ClN3S/c12-7-1-3-8(4-2-7)16-9-5-10(13)15-11(14)6-9/h1-6H,(H4,13,14,15) |
Clave InChI |
SGRFUAPQBZWQCQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1SC2=CC(=NC(=C2)N)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


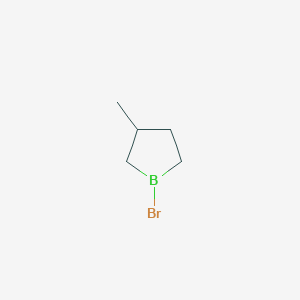
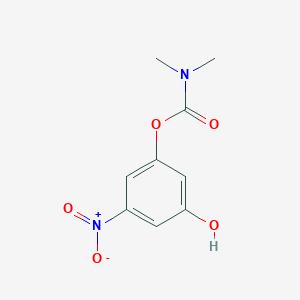
![N-[3-(Dimethylamino)-1-phenylpropyl]acetamide](/img/structure/B14708219.png)
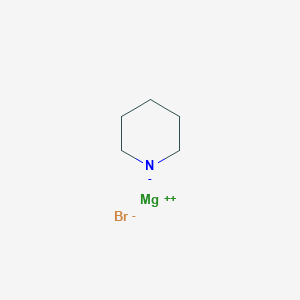
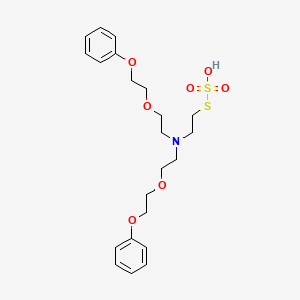
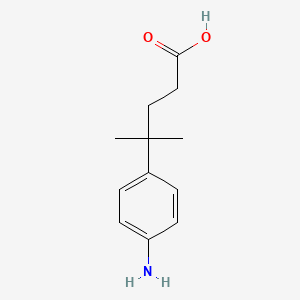
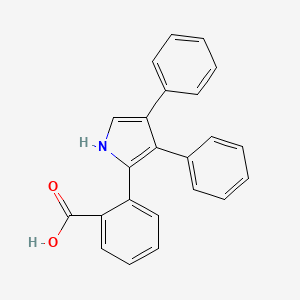
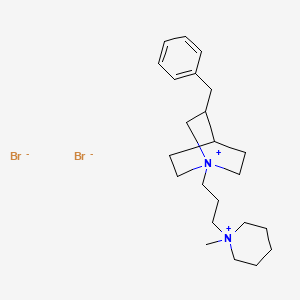
![2-[bis(4-methylphenyl)methoxy]-N,N-dimethylethanamine](/img/structure/B14708248.png)
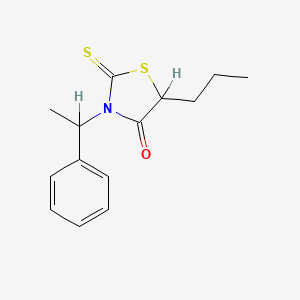
![Diethyl [2-(1,3-dioxolan-2-yl)ethyl]propanedioate](/img/structure/B14708276.png)
